molecular formula C20H18ClN3O2S B2629458 4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921834-66-4

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2629458
CAS No.: 921834-66-4
M. Wt: 399.89
InChI Key: LCKWBTFLIZDJHV-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications. Its structure incorporates a benzamide moiety linked to a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The molecular framework suggests this compound is of significant interest for use as a key intermediate in organic synthesis and for preliminary in vitro pharmacological screening. The core structure of this compound indicates several potential research applications. The 2-aminothiazole component is a well-established template in drug discovery, with derivatives demonstrating notable antimicrobial and antiproliferative activities in scientific studies . Furthermore, analogous benzamide-containing compounds have been investigated for their potential use in neuroscience research , particularly as multitarget-directed ligands for complex neurodegenerative conditions . The presence of the thiazole ring also makes it a candidate for developing enzyme inhibitors , as similar structures have shown inhibitory effects against targets like urease, α-glucosidase, and α-amylase . This product is intended for research purposes by qualified personnel in a laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

4-chloro-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-16-8-6-15(7-9-16)19(26)24-20-23-17(13-27-20)12-18(25)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKWBTFLIZDJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride under basic conditions to form the intermediate 4-chloro-N-(thiazol-2-yl)benzamide. This intermediate is then reacted with phenethylamine and an appropriate oxidizing agent to introduce the 2-oxo-2-(phenethylamino)ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenethylamine moiety can be oxidized to form corresponding imines or amides.

    Reduction: The carbonyl group in the 2-oxo-2-(phenethylamino)ethyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylamine moiety can yield imines or amides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The phenethylamine moiety can interact with neurotransmitter receptors, potentially affecting signaling pathways in the brain.

Comparison with Similar Compounds

Structural Features

Key Structural Variations :

  • Core Heterocycle : The thiazole ring is a common feature in analogues, but substitutions vary significantly (e.g., sulfamoyl, oxadiazole, triazole).
  • Side Chains: The phenethylaminoethyl group in the target compound contrasts with sulfamoyl (), thioformyl (), or oxadiazole () substituents.
  • Substituents : The 4-chloro group on the benzamide distinguishes it from methyl () or nitro () substituents.

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Bioactive Moieties Reference
4-Chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide Thiazole Phenethylaminoethyl, 4-chlorobenzamide Amide, thiazole, phenethylamine N/A
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide Thiazole Sulfamoyl, phenylthiazole Sulfonamide, thiazole
4-Phenylthiazol-2-ylamino-N-(thioformyl)benzamide Thiazole Thioformyl, phenyl Thiourea, thiazole
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Oxadiazole Oxadiazole, 4-chlorobenzamide Oxadiazole, thioamide
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Triazole-Thiazole Triazole, benzothiazole, ester Triazole, benzothiazole

Physicochemical Properties

  • Hydrogen Bonding: The phenethylaminoethyl side chain offers H-bond donor/acceptor sites, contrasting with sulfamoyl (H-bond acceptor) or thioformyl (weak H-bond donor) groups.
  • Solubility : Sulfamoyl and triazole-containing analogues () may exhibit higher aqueous solubility than the target compound due to polar functional groups .

Biological Activity

4-Chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that integrates a thiazole ring, a benzamide group, and a phenethylamine moiety. This compound is noteworthy for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole derivatives are particularly recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets.

Chemical Structure and Properties

The molecular structure can be represented as follows:

C20H19ClN3O2S\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Key Features:

  • Thiazole Ring : Contributes to the biological activity through interactions with enzymes and receptors.
  • Benzamide Group : Enhances the compound's solubility and stability.
  • Phenethylamine Moiety : Potentially involved in receptor binding and modulation.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivity TypeMIC (μg/mL)
This compoundAntibacterialTBD
SulfathiazoleAntimicrobial12.5
RitonavirAntiretroviral0.5

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of cyclooxygenases (COX-1 and COX-2). This action suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of similar thiazole derivatives reveal their ability to induce apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.143 μM against renal cancer cells, indicating strong cytotoxic effects.

Cell LineIC50 (μM)Reference
Human Cervical HeLa9.27
Colon Adenocarcinoma CaCo-22.76
Renal Cancer RXF 4861.143

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It can bind to various receptors, altering signaling pathways that control cell proliferation and survival.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to growth arrest.

Case Studies

  • Anticancer Study : A study evaluated the efficacy of thiazole derivatives against a panel of human tumor cell lines, revealing significant cytotoxicity and selectivity towards specific cancer types.
    • Findings : Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting potential for development as new anticancer agents.
  • Antimicrobial Evaluation : A series of thiazole derivatives were tested against common bacterial strains, showing promising results in inhibiting growth and biofilm formation.
    • : These findings support further investigation into the use of these compounds as novel antimicrobial agents.

Q & A

Q. What strategies mitigate toxicity in preclinical development?

  • Approach :
  • In Vitro Tox Screens : Test hepatic (HepG2) and renal (HEK293) cell viability at 10–100 µM doses .
  • Metabolomics : Identify reactive metabolites (e.g., epoxides) via glutathione trapping assays .

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